2-Nitro-1-metil-6-fenilimidazo(4,5-b)piridina

Descripción general

Descripción

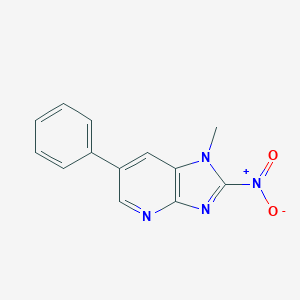

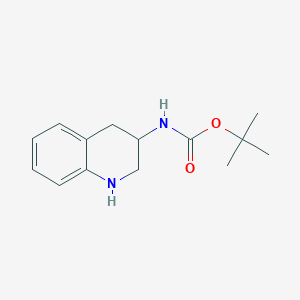

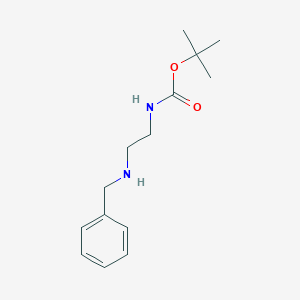

1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine, also known as 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine, is a useful research compound. Its molecular formula is C13H10N4O2 and its molecular weight is 254.24 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ciencia de los Alimentos: Inhibición de la Formación de Mutágenos

PhIP es una amina heterocíclica mayor que se encuentra en los alimentos cocinados y es conocida por sus propiedades mutagénicas. La investigación en ciencia de los alimentos se ha centrado en la inhibición de la formación de PhIP, particularmente durante el proceso de cocción. Por ejemplo, la adición de antioxidantes y azúcares puede reducir significativamente la formación de PhIP en sistemas modelo. Esto tiene implicaciones para el desarrollo de métodos de cocción y aditivos alimentarios que minimizan los riesgos para la salud asociados con PhIP .

Investigación del Cáncer: Carcinogenicidad y Daño del ADN

PhIP ha sido identificado como un posible carcinógeno, especialmente en el contexto de las carnes procesadas y las carnes rojas. Los estudios han demostrado que PhIP puede formar aductos de ADN in vivo, lo que lleva a daño del ADN, mutación genética y anomalías cromosómicas. Comprender los mecanismos de carcinogenicidad de PhIP es crucial para evaluar los riesgos que representa para la salud humana y para desarrollar pautas dietéticas para limitar la exposición .

Farmacología: Ensayos Clínicos para el Cáncer Pancreático

En el campo de la farmacología, PhIP se ha utilizado en ensayos de ciencia básica que estudian el cáncer pancreático. La investigación tiene como objetivo comprender el papel de PhIP en el desarrollo y la progresión del cáncer de páncreas, lo que podría conducir a nuevos objetivos terapéuticos o estrategias para la prevención y el tratamiento .

Toxicología: Evaluación de la Exposición Humana

Los estudios toxicológicos han evaluado la exposición humana a aminas heterocíclicas como PhIP en los alimentos. Estos estudios son esenciales para determinar los niveles de PhIP a los que están expuestos los humanos y para establecer normas y regulaciones de seguridad para proteger la salud pública .

Quimioprevención: Desarrollo de Agentes Terapéuticos

La investigación también ha explorado el desarrollo de nuevos agentes terapéuticos que pueden suprimir los efectos carcinógenos de PhIP. Por ejemplo, compuestos como el 6-Shogaol se han estudiado por su capacidad para suprimir la actividad osteoclastogénica inducida por PhIP y el potencial metastásico en el carcinoma de células renales, destacando el potencial de los componentes dietéticos para actuar como agentes quimiopreventivos .

Mecanismo De Acción

Target of Action

2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine, also known as PhIP, is a major heterocyclic amine that belongs to a class of mutagens found in foods . The primary targets of PhIP are the DNA in cells . It can be metabolized by human microsomes isolated from liver and colon to a species that damages bacterial DNA .

Mode of Action

PhIP interacts with its targets, the DNA in cells, by inducing DNA damage, gene mutation, and chromosomal anomalies . In human hepatocytes, the major biotransformation pathway of PhIP was cytochrome P4501A2 (CYP1A2)-mediated N-oxidation to form the genotoxic metabolite 2-(hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP), which underwent glucuronidation at the N2 and N3 positions of PhIP to form stable conjugates .

Biochemical Pathways

PhIP affects several biochemical pathways. It is metabolized by the cytochrome P4501A2 (CYP1A2) enzyme, forming a genotoxic metabolite . This metabolite then undergoes glucuronidation, a major phase II metabolic pathway, to form stable conjugates . The regioselectivity of glucuronidation of PhIP is different in human and rat hepatocytes .

Pharmacokinetics

The pharmacokinetics of PhIP involves its metabolism by the CYP1A2 enzyme and subsequent glucuronidation . These processes affect the bioavailability of PhIP. The CYP1A2 inhibitor furafylline diminished the formation of both HONH-PhIP glucuronide conjugates in a concentration-dependent manner .

Result of Action

The result of PhIP’s action is the induction of DNA damage, gene mutation, and chromosomal anomalies . Some human hepatocyte populations are more active at transforming PhIP to a genotoxic species than rat hepatocytes pretreated with the potent CYP1A2 inducer 3-MC .

Action Environment

The action of PhIP can be influenced by various environmental factors. For instance, the formation of PhIP can be inhibited by certain food constituents, such as antioxidants and sugars . The rate constants and activation energy of PhIP formation increased when Epigallocatechin gallate (EGCG) was added to the model system .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and other biomolecules. This compound is metabolized primarily by cytochrome P450 enzymes, specifically CYP1A2 and CYP1B1 . These enzymes catalyze the N-oxidation of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine, leading to the formation of genotoxic metabolites such as 2-(hydroxyamino)-1-methyl-6-phenylimidazo(4,5-b)pyridine . The interaction with these enzymes is crucial for the compound’s activation and subsequent DNA-damaging effects.

Cellular Effects

2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine exerts various effects on different cell types and cellular processes. In rodent cells, it has been shown to induce DNA damage, gene mutations, and chromosomal anomalies . The compound influences cell signaling pathways, gene expression, and cellular metabolism by forming DNA adducts, which can lead to mutations and potentially cancer . Additionally, 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine disrupts the composition of gut bacteria and affects lipid metabolism pathways in rodents .

Molecular Mechanism

The molecular mechanism of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and form adducts . These DNA adducts can cause mutations during DNA replication, contributing to the compound’s carcinogenic properties . The compound’s ability to induce DNA damage and mutations in bacteria further supports its genotoxic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine can change over time. The stability and degradation of the compound are influenced by various factors, including temperature and the presence of other chemicals . Long-term exposure to 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine has been shown to cause persistent DNA damage and mutations, which can lead to cancer development in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine vary with different dosages in animal models. At low doses, the compound may cause minimal DNA damage and mutations, while higher doses can lead to significant genotoxic effects and cancer development . Toxic or adverse effects, such as organ damage and disruptions in metabolic processes, have been observed at high doses of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine .

Metabolic Pathways

2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes N-oxidation to form genotoxic metabolites, which are further processed through glucuronidation and sulfation pathways . These metabolic transformations are crucial for the compound’s activation and detoxification, affecting metabolic flux and metabolite levels in the body .

Transport and Distribution

The transport and distribution of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine within cells and tissues involve various transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its bioavailability and potential toxicity . Studies have shown that 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine can be transported across epithelial barriers and distributed to different organs, including the liver and colon .

Subcellular Localization

The subcellular localization of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus allows it to interact with DNA and form adducts, contributing to its genotoxic effects . Additionally, the compound’s presence in other organelles, such as the endoplasmic reticulum, can influence its metabolic activation and detoxification .

Propiedades

IUPAC Name |

1-methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17(18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWIYVXZLOSSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156035 | |

| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129018-59-3 | |

| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129018593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NO₂-PhIP interact with biological molecules, and what are the downstream effects?

A1: NO₂-PhIP is a genotoxic metabolite of PhIP, meaning it can damage DNA. [, ] Research indicates that NO₂-PhIP forms covalent adducts with human serum albumin (HSA), primarily at the cysteine 34 (Cys34) residue. [, ] This adduct formation occurs through a reaction between the sulfhydryl group of Cys34 and the C-2 imidazole atom of NO₂-PhIP. [] While the exact downstream consequences of these adducts are not fully understood, they likely contribute to PhIP's carcinogenic potential by altering protein function and disrupting cellular processes.

Q2: What makes Cys34 a primary target for NO₂-PhIP adduction in HSA?

A2: Human serum albumin possesses 35 cysteine residues, with 34 involved in disulfide bond formation. [] Cys34 stands out as the only unpaired cysteine residue, making it highly reactive and susceptible to modification by electrophiles and carcinogenic metabolites like NO₂-PhIP. [] This unique characteristic of Cys34 explains its vulnerability to adduct formation and highlights its potential as a biomarker for PhIP exposure.

Q3: Can NO₂-PhIP adducts with HSA be used as biomarkers for PhIP exposure?

A3: Research suggests that NO₂-PhIP adducts with HSA, particularly at Cys34, hold promise as potential long-term biomarkers for PhIP exposure. [] These adducts represent a measure of PhIP bioactivation and could provide valuable insights into an individual's cumulative exposure to this potential carcinogen. Further research is needed to validate the use of these adducts as reliable and sensitive biomarkers in human studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)

![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B152953.png)

![MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI)](/img/structure/B152972.png)